![molecular formula C21H22F3N3O3 B6451984 2-(2-methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one CAS No. 2549034-70-8](/img/structure/B6451984.png)
2-(2-methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one
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Overview
Description
The compound contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . It has a pyridine ring, which is a common motif in many bioactive molecules. The trifluoromethyl group attached to the pyridine ring is a common feature in many pharmaceuticals and agrochemicals, as it can enhance the biological activity of the compound . The compound also contains a methoxyphenoxy group, which could potentially contribute to its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. Compound X, with its trifluoromethyl group, serves as an excellent organoboron reagent in SM coupling reactions . Its success lies in its mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have tailored various boron reagents for specific SM coupling conditions, and Compound X is one of them. It facilitates the construction of complex molecules by connecting different fragments.
Drug Design and Potency Enhancement
A molecule containing a trifluoromethyl group attached to a tertiary stereogenic center has shown improved drug potency. By lowering the pKa of a cyclic carbamate through hydrogen bonding interactions with proteins, Compound X enhances its inhibitory effects on enzymes like reverse transcriptase .
Catalytic Protodeboronation
Protodeboronation reactions using boronate esters have gained attention. Compound X, with its unique boronate functionality, could participate in such transformations. For instance, it might undergo protodeboronation to yield interesting products, expanding the toolbox of synthetic chemists .
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-29-17-4-2-3-5-18(17)30-13-20(28)27-9-8-14-11-26(12-16(14)27)19-7-6-15(10-25-19)21(22,23)24/h2-7,10,14,16H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQDCCAFTOUMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one |
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